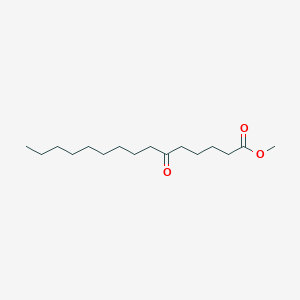
Methyl 6-oxopentadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-oxopentadecanoate, also known as MOP, is a naturally occurring compound found in various plant species. It belongs to the family of fatty acid methyl esters and has been widely studied for its potential applications in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Methyl 6-oxopentadecanoate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess anti-inflammatory, antimicrobial, and antitumor properties. In addition, Methyl 6-oxopentadecanoate has been found to act as a potential inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This property makes Methyl 6-oxopentadecanoate a potential candidate for the treatment of Alzheimer's disease.
Wirkmechanismus
The mechanism of action of Methyl 6-oxopentadecanoate is not fully understood, but studies have suggested that it may act through various pathways. Methyl 6-oxopentadecanoate has been found to inhibit the production of pro-inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. It has also been shown to inhibit the growth of various cancer cell lines by inducing apoptosis, a process of programmed cell death.
Biochemische Und Physiologische Effekte
Methyl 6-oxopentadecanoate has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of oxidative stress markers such as malondialdehyde and increase the levels of antioxidant enzymes such as superoxide dismutase. In addition, Methyl 6-oxopentadecanoate has been found to reduce the levels of serum cholesterol and triglycerides, which are risk factors for cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 6-oxopentadecanoate has several advantages for lab experiments, including its low toxicity and high solubility in organic solvents. However, the limitations of Methyl 6-oxopentadecanoate include its limited availability and high cost, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the study of Methyl 6-oxopentadecanoate. One potential area of research is the development of Methyl 6-oxopentadecanoate-based drugs for the treatment of Alzheimer's disease. Another potential area of research is the investigation of the anti-inflammatory and antimicrobial properties of Methyl 6-oxopentadecanoate for the development of new drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the mechanism of action of Methyl 6-oxopentadecanoate and its potential interactions with other drugs.
Conclusion:
In conclusion, Methyl 6-oxopentadecanoate is a naturally occurring compound with potential applications in the field of medicinal chemistry. It has been shown to possess anti-inflammatory, antimicrobial, and antitumor properties and may act as a potential inhibitor of acetylcholinesterase. However, further studies are needed to fully understand the mechanism of action of Methyl 6-oxopentadecanoate and its potential applications in drug development.
Synthesemethoden
Methyl 6-oxopentadecanoate can be synthesized through various methods, including chemical synthesis and natural extraction. Chemical synthesis involves the reaction of pentadecanoic acid with methanol and a catalyst, whereas natural extraction involves the isolation of Methyl 6-oxopentadecanoate from plant sources such as the leaves of Eucalyptus globulus. The purity and yield of Methyl 6-oxopentadecanoate obtained through these methods can vary depending on the source and conditions of the synthesis.
Eigenschaften
CAS-Nummer |
13328-28-4 |
|---|---|
Produktname |
Methyl 6-oxopentadecanoate |
Molekularformel |
C16H30O3 |
Molekulargewicht |
270.41 g/mol |
IUPAC-Name |
methyl 6-oxopentadecanoate |
InChI |
InChI=1S/C16H30O3/c1-3-4-5-6-7-8-9-12-15(17)13-10-11-14-16(18)19-2/h3-14H2,1-2H3 |
InChI-Schlüssel |
BXQOIXTXVGCICF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)CCCCC(=O)OC |
Kanonische SMILES |
CCCCCCCCCC(=O)CCCCC(=O)OC |
Synonyme |
6-Oxopentadecanoic acid methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide](/img/structure/B81158.png)

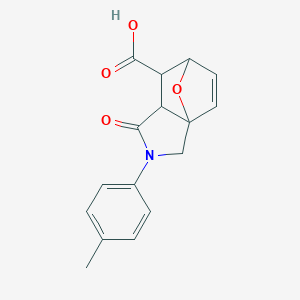
![{[4-(Hydrazinylmethyl)phenyl]methyl}hydrazine](/img/structure/B81163.png)
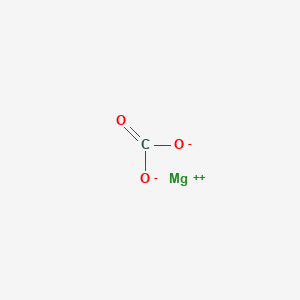
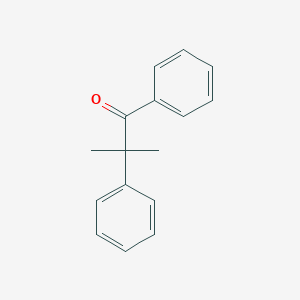
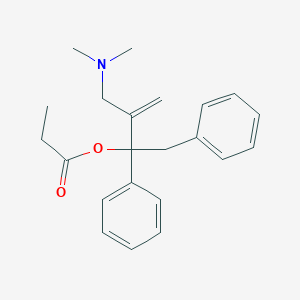
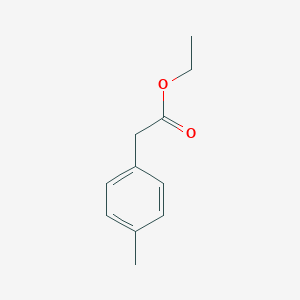
![(1S,2S,5R,6S)-2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-ol](/img/structure/B81177.png)

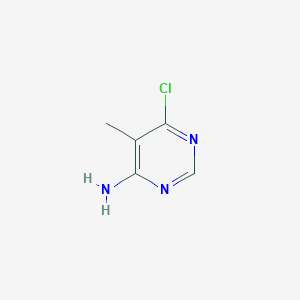

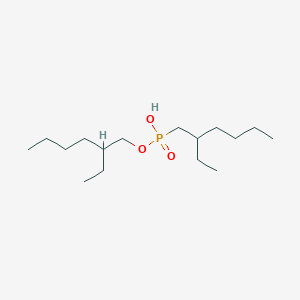
![5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile](/img/structure/B81186.png)